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Compound of Interest

Compound Name: Isopropyl methyl sulfide

Cat. No.: B074500

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
isopropyl methyl sulfide (IUPAC name: 2-(methylthio)propane; CAS No. 1551-21-9). The
information is compiled from various spectral databases and is intended to assist in the
identification, characterization, and analysis of this compound. This document presents
available quantitative data in structured tables, details the experimental protocols for key
spectroscopic techniques, and includes a visualization of the analytical workflow.

Spectroscopic Data Summary

The following sections summarize the available nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for isopropyl methyl sulfide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental *H and 3C NMR data for isopropyl methyl sulfide are not readily
available in public spectral databases. The data for the structurally related compound, isopropyl
methyl sulfone, is sometimes referenced; however, the difference in the oxidation state of the
sulfur atom significantly alters the chemical shifts, making it a poor substitute. Therefore,
predicted NMR data is provided below, which can serve as a reference for experimental
verification.

Table 1: Predicted *H NMR Spectroscopic Data for Isopropyl Methyl Sulfide

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b074500?utm_src=pdf-interest
https://www.benchchem.com/product/b074500?utm_src=pdf-body
https://www.benchchem.com/product/b074500?utm_src=pdf-body
https://www.benchchem.com/product/b074500?utm_src=pdf-body
https://www.benchchem.com/product/b074500?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift o Coupling Constant
Protons Multiplicity .

(ppm) (J) in Hz
-S-CH-(CHs)2 29-3.1 Septet 6.5-7.0
-S-CH(CHs)2 1.2-1.4 Doublet 6.5-7.0
-S-CHs 20-22 Singlet N/A

Note: Predicted data is based on standard chemical shift correlation tables and may vary from
experimental values.

Table 2: Predicted 3C NMR Spectroscopic Data for Isopropyl Methyl Sulfide

Carbon Atom Chemical Shift (ppm)
-S-CH-(CHs)2 35 - 40
-S-CH(CHs)2 22-25
-S-CHs 12-15

Note: Predicted data is based on standard chemical shift correlation tables and may vary from
experimental values.

Infrared (IR) Spectroscopy

An experimental IR spectrum for isopropyl methyl sulfide is not readily available with a
detailed peak list. However, based on its molecular structure, the characteristic infrared
absorption bands are expected in the following regions.

Table 3: Characteristic Infrared Absorption Bands for Isopropyl Methyl Sulfide
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Expected
Functional Group Vibration Wavenumber Intensity
(cm™)
C-H (alkane) Stretching 2970 - 2850 Strong
) 1470 - 1450 and 1385 i
C-H (alkane) Bending Medium
- 1365
C-S (sulfide) Stretching 700 - 600 Weak to Medium

Mass Spectrometry (MS)

Mass spectrometry data for isopropyl methyl sulfide is available from the National Institute of
Standards and Technology (NIST) database. The major fragments observed in the electron
ionization (EI) mass spectrum are tabulated below.

Table 4: Mass Spectrometry Fragmentation Data for Isopropyl Methyl Sulfide

m/z Relative Intensity (%) Putative Fragment
20 45 [M]* (Molecular lon)
75 100 [M - CHs]*

61 50 [CH3SCHa2]*

47 30 [CHsS]*

43 80 [CH(CH3)2]*

41 65 [C3Hs]*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for a volatile liquid organic compound such as isopropyl methyl sulfide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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» Sample Preparation: A solution of isopropyl methyl sulfide is prepared by dissolving
approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g.,
chloroform-d, CDCIs) in a standard 5 mm NMR tube. A small amount of tetramethylsilane
(TMS) is typically added as an internal standard for chemical shift referencing (6 = 0.00

ppm).

e Instrumentation: A high-resolution NMR spectrometer, typically with a field strength of 300
MHz or higher, is used.

e 1H NMR Acquisition:

o The spectrometer is tuned and the magnetic field is shimmed to achieve optimal
resolution.

o A standard one-pulse sequence is used to acquire the proton spectrum.

o Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number
of scans to achieve a good signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay
of 1-5 seconds.

e 13C NMR Acquisition:

o A proton-decoupled pulse sequence is typically used to simplify the spectrum and
enhance the signal-to-noise ratio.

o Key parameters include a spectral width of approximately 200-220 ppm, a larger number
of scans due to the lower natural abundance of 13C (e.g., 128 or more scans), and a
relaxation delay of 2-10 seconds.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are
referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

e Sample Preparation: For a volatile liquid like isopropyl methyl sulfide, a thin film is
prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or
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potassium bromide (KBr) salt plates.

 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

o Data Acquisition:

o

A background spectrum of the clean salt plates is first recorded.

[¢]

The sample is then placed in the spectrometer's sample compartment.

[¢]

The spectrum is typically recorded over the range of 4000 to 400 cm~! with a resolution of
4 cm™1

[¢]

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
generate the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: A dilute solution of isopropyl methyl sulfide is prepared in a volatile
organic solvent (e.qg., dichloromethane or hexane).

 Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source is used.

e Gas Chromatography:

o A small volume of the sample solution (e.g., 1 pL) is injected into the GC inlet, which is
heated to vaporize the sample.

o The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column
(e.g., a nonpolar DB-5 or similar).

o Atemperature program is used to separate the components of the sample based on their
boiling points and interactions with the column'’s stationary phase. A typical program might
start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a
higher temperature (e.g., 250 °C).
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e Mass Spectrometry:

(¢]

As components elute from the GC column, they enter the mass spectrometer's ion source.

[¢]

In the EI source, the molecules are bombarded with high-energy electrons (typically 70
eV), causing them to ionize and fragment.

[¢]

The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer
(e.g., a quadrupole).

A detector records the abundance of each ion.

[¢]

o Data Analysis: The resulting data consists of a chromatogram (detector response versus
retention time) and a mass spectrum for each chromatographic peak. The mass spectrum of
isopropyl methyl sulfide is then compared to library spectra for identification.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a liquid
sample such as isopropyl methyl sulfide.
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Spectroscopic Analysis Workflow for a Liquid Sample
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Spectroscopic analysis workflow.

» To cite this document: BenchChem. [Spectroscopic Data of Isopropyl Methyl Sulfide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074500#isopropyl-methyl-sulfide-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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